Dihydro-5-methyl-5-pentylfuran-2(3H)-one
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Overview
Description
Dihydro-5-methyl-5-pentylfuran-2(3H)-one is an organic compound with the molecular formula C9H16O2 It is a furan derivative, characterized by a furan ring with a pentyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5-methyl-5-pentylfuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-pentyl-5-methyl-2-penten-1-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow synthesis approach, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5-methyl-5-pentylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Dihydro-5-methyl-5-pentylfuran-2(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dihydro-5-methyl-5-pentylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,5-dihydrofuran
- 2,3-Dihydro-5-methylfuran
- 4,5-Dihydro-2-methylfuran
- 5-Methyl-2,3-dihydrofuran
Uniqueness
Dihydro-5-methyl-5-pentylfuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
52908-82-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
5-methyl-5-pentyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-7-10(2)8-6-9(11)12-10/h3-8H2,1-2H3 |
InChI Key |
QVWSNRKWLGEXCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(=O)O1)C |
Origin of Product |
United States |
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